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Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B12402582

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro specificity of JNJ-65355394, a potent

inhibitor of O-GlcNAcase (OGA), against other known OGA inhibitors. The information herein is

compiled from publicly available data to assist researchers in evaluating its suitability for their

studies.

Introduction to JNJ-65355394
JNJ-65355394 is a chemical probe designed to be a highly potent and selective inhibitor of O-

GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine

(O-GlcNAc) from proteins.[1] The O-GlcNAc signaling pathway is a critical post-translational

modification involved in numerous cellular processes, and its dysregulation has been

implicated in various diseases, including neurodegenerative disorders and cancer.[2]

Therefore, specific inhibitors of OGA, like JNJ-65355394, are valuable tools for elucidating the

biological functions of O-GlcNAcylation and for potential therapeutic development.
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The dynamic cycling of O-GlcNAc on nuclear and cytoplasmic proteins is regulated by two

enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and OGA, which

removes it. JNJ-65355394 acts by inhibiting OGA, thereby increasing the overall levels of O-

GlcNAcylated proteins.
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OGA Signaling Pathway and Inhibition by JNJ-65355394.

Comparative In Vitro Potency
The following table summarizes the in vitro potency of JNJ-65355394 against human OGA and

compares it with other commonly used OGA inhibitors. It is important to note that direct

comparison of IC50 values across different studies should be approached with caution due to

potential variations in experimental conditions.
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Compound Target IC50 (nM) Kᵢ (nM) Assay Type Reference

JNJ-

65355394
Human OGA 1.3 0.035

Fluorescence

-based

enzymatic

assay

[1]

Thiamet G Human OGA ~21 -

Fluorogenic

substrate

assay

[3]

ASN90 Human OGA 10.2 -

Fluorogenic

substrate

assay

[3]

In Vitro Selectivity Profile
The specificity of an inhibitor is crucial for its utility as a research tool and for its therapeutic

potential. The following data outlines the selectivity of JNJ-65355394 against a related enzyme,

β-hexosaminidase (HEXA), and its broader off-target profile from a CEREP panel screening.

Selectivity against β-hexosaminidase
β-hexosaminidases are lysosomal enzymes that are structurally related to OGA. Inhibition of

these enzymes can lead to toxic side effects. JNJ-65355394 has been shown to be highly

selective for OGA over HEXA.

Compound Target IC50
Selectivity
(HEXA IC50 /
OGA IC50)

Reference

JNJ-65355394 HEXA > 10 µM > 7692-fold [1]

CEREP Panel Off-Target Screening
JNJ-65355394 was screened against a panel of 54 targets at a concentration of 10 µM.[1] The

most significant off-target interactions are listed below. It is important to note that these

interactions were observed at a concentration significantly higher than the IC50 for OGA.
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Target Species % Inhibition at 10 µM

OPRK1 (kappa opioid

receptor)
Rat 78%

ADORA2A (adenosine A2a

receptor)
Rat 69%

OPRM1 (mu opioid receptor) Human 55%

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are representative protocols for the key assays used to assess OGA inhibitor specificity.

Fluorescence-Based OGA Inhibition Assay
This assay measures the activity of OGA by monitoring the cleavage of a fluorogenic substrate.
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Prepare Assay Buffer and Reagents

Add OGA enzyme to microplate wells

Add varying concentrations of JNJ-65355394 or control inhibitor

Pre-incubate enzyme and inhibitor

Initiate reaction by adding fluorogenic substrate (e.g., 4-MUGlcNAc)

Incubate at 37°C

Stop reaction (e.g., with a high pH buffer)

Measure fluorescence (Excitation: ~365 nm, Emission: ~450 nm)

Calculate % inhibition and determine IC50

Click to download full resolution via product page

Workflow for a fluorescence-based OGA inhibition assay.
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Protocol Details:

Reagents and Buffers:

Assay Buffer: Typically a phosphate or citrate buffer at a pH optimal for OGA activity (e.g.,

pH 6.5).

Recombinant human OGA enzyme.

Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc).

Test compound (JNJ-65355394) and control inhibitors.

Stop Solution: A high pH buffer (e.g., glycine-carbonate buffer, pH 10.7) to terminate the

enzymatic reaction and enhance the fluorescence of the product.

Procedure:

1. In a 96-well or 384-well plate, add the OGA enzyme diluted in assay buffer to each well.

2. Add serial dilutions of the test compound or control to the wells.

3. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room

temperature.

4. Initiate the reaction by adding the fluorogenic substrate to all wells.

5. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

6. Stop the reaction by adding the stop solution.

7. Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths.

8. Calculate the percentage of inhibition for each compound concentration relative to a

vehicle control and fit the data to a dose-response curve to determine the IC50 value.

β-Hexosaminidase (HEXA) Counter-Screen Assay
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This assay is performed to determine the selectivity of the OGA inhibitor against the related

lysosomal enzyme, β-hexosaminidase.

Protocol Details:

Reagents and Buffers:

Assay Buffer: Typically a citrate buffer at a pH optimal for HEXA activity (e.g., pH 4.5).

Recombinant human β-hexosaminidase A (HEXA).

Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc) -

the same substrate can often be used for both OGA and HEXA assays, with the buffer

conditions dictating enzyme activity.

Test compound (JNJ-65355394).

Stop Solution: As described for the OGA assay.

Procedure:

The procedure is analogous to the OGA inhibition assay, with the primary differences

being the use of HEXA enzyme and the corresponding optimal assay buffer. The same

principles of substrate turnover, reaction termination, and fluorescence detection apply.

Conclusion
JNJ-65355394 is a highly potent in vitro inhibitor of human OGA with an IC50 in the low

nanomolar range.[1] It demonstrates excellent selectivity over the related enzyme β-

hexosaminidase.[1] While off-target activities were observed in a broad panel screen, these

occurred at concentrations several orders of magnitude higher than its on-target potency,

suggesting a favorable selectivity window for in vitro studies.[1] When selecting an OGA

inhibitor for experimental use, researchers should consider the specific requirements of their

assay, including the desired potency and the potential for off-target effects. The data presented

in this guide provides a foundation for making an informed decision regarding the use of JNJ-
65355394 in comparison to other available OGA inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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